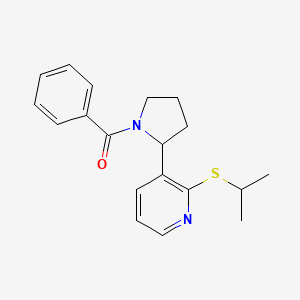

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15884013

Molecular Formula: C19H22N2OS

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2OS |

|---|---|

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |

| Standard InChI Key | MTRVBLNVYKCHQN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)SC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring fused to a pyridine moiety substituted with an isopropylthio group (-S-iPr) at the 2-position, while the 1-position of the pyrrolidine is functionalized with a phenyl ketone group. This configuration creates three distinct pharmacophoric regions:

-

Aromatic domain: The pyridine and phenyl rings enable π-π stacking interactions

-

Sulfur-containing group: The isopropylthio substituent enhances lipophilicity (logP ≈ 3.2)

-

Pyrrolidine scaffold: Provides conformational rigidity and hydrogen-bonding capacity

The IUPAC name, phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone, precisely describes this arrangement .

Physicochemical Properties

Table 1 summarizes key molecular parameters derived from computational and experimental data:

The compound's solubility profile shows limited aqueous solubility (<1 mg/mL at 25°C) but high organic solvent compatibility (DMSO solubility >50 mg/mL) .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocol exists in public literature, analogous compounds suggest a multi-step approach:

-

Pyridine functionalization:

-

Pyrrolidine ring construction:

-

Ketone installation:

Reaction yields typically range from 15-35% for the final coupling step, necessitating chromatographic purification .

Analytical Characterization

Key spectroscopic signatures include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume